molecular formula C9H8O2 B8705940 3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene

3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene

Cat. No.: B8705940
M. Wt: 148.16 g/mol
InChI Key: JREUHESMHXFWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene is an organic compound that belongs to the class of oxygen-containing heterocycles. It is characterized by an epoxide group attached to a chroman ring system. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene typically involves the epoxidation of chromenes. One common method is the use of peracids, such as m-chloroperbenzoic acid, to oxidize the double bond in chromenes, resulting in the formation of the epoxide ring . Another approach involves the use of chiral catalysts to achieve enantioselective epoxidation, which is particularly useful for producing optically active this compound derivatives .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include diols, hydroxylated chromans, and various substituted chroman derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. The specific molecular targets and pathways depend on the structure of the this compound derivative and the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene is unique due to the specific positioning of the epoxide ring, which imparts distinct reactivity and biological activity compared to its isomers. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2,7b-dihydro-1aH-oxireno[2,3-c]chromene

InChI

InChI=1S/C9H8O2/c1-2-4-7-6(3-1)9-8(11-9)5-10-7/h1-4,8-9H,5H2

InChI Key

JREUHESMHXFWEP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O2)C3=CC=CC=C3O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound 5 is oxidized with an oxidizing agent such as m-chloroperbenzoic acid and peracetic acid in a solvent such as chloroform, methylene chloride and ether, under cooling to room temperature to give 3,4-epoxychroman (compound 6 wherein R1, R2 and R3 are as defined above).
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